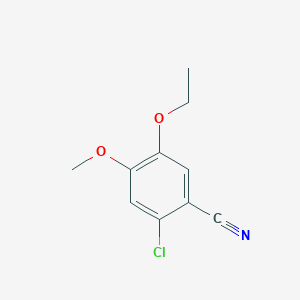

2-Chloro-5-ethoxy-4-methoxybenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

2-chloro-5-ethoxy-4-methoxybenzonitrile |

InChI |

InChI=1S/C10H10ClNO2/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-5H,3H2,1-2H3 |

InChI Key |

XNPAHVUHXIITFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)Cl)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Chloro 5 Ethoxy 4 Methoxybenzonitrile

Transformations at the Aromatic Ring System3.2.1. Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)The directing effects of the existing substituents (chloro, ethoxy, and methoxy (B1213986) groups) would determine the regioselectivity of any further substitution on the aromatic ring. The interplay between the ortho, para-directing alkoxy groups and the deactivating, ortho, para-directing chloro group would be of key interest. Without experimental results, any discussion would be purely theoretical.

Nucleophilic Aromatic Substitution Reactions (e.g., Replacement of Halogen, Alkoxy Groups)The electron-withdrawing nature of the nitrile group, meta to the chlorine atom, would likely have a minimal activating effect on the displacement of the chlorine via nucleophilic aromatic substitution. The viability of replacing the chlorine or the alkoxy groups with other nucleophiles would depend on the reaction conditions and the nature of the nucleophile. No specific examples for 2-Chloro-5-ethoxy-4-methoxybenzonitrile have been found.

Due to the absence of detailed research findings and the inability to populate the required data tables with scientifically accurate information, the generation of the requested article is postponed. Further progress is contingent on the future publication of research that specifically investigates the chemical reactivity and derivatization of this compound.

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The chloro substituent on the benzonitrile (B105546) ring serves as a handle for such transformations.

Suzuki Reaction: The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki reaction would be expected to replace the chlorine atom with an aryl or vinyl group. The electron-donating nature of the ethoxy and methoxy groups may slightly hinder the oxidative addition of the palladium catalyst to the aryl chloride, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) compared to electron-deficient aryl chlorides.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki reaction, this palladium-catalyzed process would involve the substitution of the chlorine atom. The regioselectivity of the alkene addition would be influenced by the steric and electronic properties of the alkene substrate.

Sonogashira Reaction: The Sonogashira coupling is a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, typically with a copper co-catalyst. This reaction would introduce an alkynyl substituent at the position of the chlorine atom, leading to the formation of a substituted aryl alkyne.

A hypothetical data table for these coupling reactions is presented below, illustrating potential reactants and products. The yields are speculative and would depend on optimized experimental conditions.

| Reaction | Reactant 2 | Catalyst System (Example) | Product | Hypothetical Yield |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-ethoxy-4-methoxy-[1,1'-biphenyl]-2-carbonitrile | Moderate to High |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-5-ethoxy-4-methoxy-2-styrylbenzonitrile | Moderate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-ethoxy-4-methoxy-2-(phenylethynyl)benzonitrile | Moderate to High |

Modifications of the Alkoxy Substituents

The ethoxy and methoxy groups on the benzonitrile ring can also be targets for chemical modification, although these transformations can be challenging due to the stability of aryl ethers.

Cleavage and Re-etherification of Ethoxy and Methoxy Groups

The cleavage of aryl ethers typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or potent nucleophiles (e.g., thiolates) or Lewis acids (e.g., BBr₃). Selective cleavage of the methoxy versus the ethoxy group would be difficult to achieve and would likely depend on subtle differences in their reactivity, potentially influenced by steric hindrance or coordination to the reagent.

Demethylation vs. De-ethylation: Generally, demethylation is often more facile than de-ethylation under certain conditions. For instance, boron tribromide (BBr₃) is a common reagent for cleaving aryl methyl ethers. Selective cleavage would be a significant synthetic challenge.

Following cleavage to the corresponding phenol(s), re-etherification could be accomplished under standard Williamson ether synthesis conditions (e.g., reaction with an alkyl halide in the presence of a base like K₂CO₃ or NaH).

Ortho-Directed Metallation and Functionalization Adjacent to Alkoxy Groups

Alkoxy groups, particularly methoxy groups, are known to be effective directing groups for ortho-lithiation. This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to the directing group using a strong organolithium base (e.g., n-butyllithium, sec-butyllithium). The resulting aryllithium species can then be quenched with various electrophiles to introduce a new substituent.

In the case of this compound, there are two potential sites for ortho-directed metallation:

Position 3 (ortho to the 4-methoxy group): The methoxy group is a well-established ortho-directing group.

Position 6 (ortho to the 5-ethoxy group): The ethoxy group can also direct metallation, although it is generally considered a slightly weaker directing group than methoxy.

The presence of the chloro and cyano groups, both of which are electron-withdrawing, will influence the acidity of the aromatic protons and the stability of the resulting aryllithium intermediate. The chlorine at position 2 might sterically hinder lithiation at position 3. The cyano group is also a known, albeit weaker, directing group. The interplay of these electronic and steric factors makes predicting the regioselectivity of lithiation complex. It is plausible that a mixture of products would be obtained.

A hypothetical reaction scheme illustrating this process is shown below:

| Directing Group | Position of Lithiation | Electrophile (E+) | Product |

| 4-Methoxy | 3 | (CH₃)₂CO | 2-Chloro-5-ethoxy-3-(2-hydroxypropan-2-yl)-4-methoxybenzonitrile |

| 5-Ethoxy | 6 | CO₂ then H⁺ | 6-Chloro-3-ethoxy-2-cyano-4-methoxybenzoic acid |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Ethoxy 4 Methoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H (proton) NMR spectrum would be the first step in the structural analysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile. It would be expected to reveal distinct signals for the aromatic protons and the protons of the ethoxy and methoxy (B1213986) groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing and -donating effects of the chloro, ethoxy, methoxy, and nitrile substituents. The integration of these signals would confirm the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets, quartets) would provide information about the neighboring protons. For instance, the ethoxy group would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring would be particularly informative for confirming the substitution pattern. The carbon of the nitrile group would appear at a characteristic downfield shift.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and have not been experimentally verified.

| ¹H NMR | ¹³C NMR |

| Assignment | Predicted δ (ppm) |

| Aromatic-H | ~7.0-7.5 |

| Methoxy-H (OCH₃) | ~3.9 |

| Ethoxy-H (OCH₂) | ~4.1 |

| Ethoxy-H (CH₃) | ~1.4 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Confirmation

To unambiguously assemble the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would definitively link the methylene and methyl protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). The HMBC spectrum would be crucial for piecing together the entire structure by showing correlations between, for example, the methoxy protons and the aromatic carbon to which the methoxy group is attached, and between the aromatic protons and their neighboring carbons.

Variable Temperature NMR Studies on Rotational Barriers or Conformational Dynamics

Variable temperature (VT) NMR studies could provide insights into the dynamic processes within the molecule, such as the rotational barrier around the C-O bonds of the ethoxy and methoxy groups. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for these rotations.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₁₀H₁₀ClNO₂.

| HRMS Data | |

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Exact Mass | 211.0400 |

| M+H⁺ | 212.0473 |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. Expected fragmentation pathways could include the loss of the ethoxy group, the methoxy group, or the chlorine atom, leading to the formation of characteristic fragment ions. Analysis of these fragments would provide further confirmation of the proposed structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. The vibrational modes of this compound are determined by the specific bonds and their arrangement within the molecule.

Characteristic Absorption Bands of Nitrile, Alkoxy, and Halogen Moieties

The key functional groups in this compound each exhibit characteristic absorption bands in IR and Raman spectra. By analyzing data from similar substituted benzonitriles, the expected frequency ranges for these bands can be accurately predicted.

Nitrile (C≡N) Group: The nitrile group has one of the most distinct and easily identifiable vibrational frequencies. The C≡N stretching vibration is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. In related compounds like 4-chloro-2-methylbenzonitrile, this stretching mode is a dominant feature.

Alkoxy (Ethoxy and Methoxy) Groups: The two alkoxy groups (C-O-C) give rise to characteristic stretching vibrations. Aromatic ethers typically show a strong, prominent band corresponding to the asymmetric C-O-C stretching vibration between 1200 and 1275 cm⁻¹. A second, weaker band for the symmetric stretch is expected between 1020 and 1075 cm⁻¹. Studies on methoxy and ethoxy benzaldehyde (B42025) derivatives confirm these assignments.

Halogen (C-Cl) Moiety: The carbon-chlorine bond vibration is found in the lower frequency region of the spectrum. The C-Cl stretching mode for chloro-substituted benzene (B151609) derivatives typically appears in the 600-800 cm⁻¹ range. For instance, in 2-chloro-5-nitrobenzonitrile, C-Cl related vibrations are identified in this region.

The following table summarizes the predicted characteristic vibrational frequencies for the primary functional groups of the title compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp (IR) |

| Alkoxy | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Alkoxy | Symmetric C-O-C Stretch | 1020 - 1075 | Moderate |

| Halogen | C-Cl Stretch | 600 - 800 | Moderate to Strong |

Vibrational Mode Assignments and Fermi Resonances

A complete vibrational analysis involves assigning all observed spectral bands to specific molecular motions. Beyond the primary functional groups, other significant vibrations include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aromatic C=C Ring Stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

In-plane and Out-of-plane Bending Modes: These occur at lower frequencies and contribute to the unique fingerprint region of the spectrum.

Detailed assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies.

Fermi resonance is a phenomenon where an overtone or combination band is accidentally close in energy to a fundamental vibrational mode. This coupling results in a shift of both bands from their expected positions and a sharing of intensity. While specific Fermi resonances cannot be predicted for this compound without experimental spectra, they are a potential feature in complex molecules where numerous vibrational modes exist.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule, including the energies of its molecular orbitals and the transitions between them.

Electronic Transitions and Chromophoric Analysis

The primary chromophore in this compound is the substituted benzene ring. The interaction of the nitrile, chloro, methoxy, and ethoxy substituents with the π-electron system of the ring dictates the molecule's UV-Vis absorption profile.

The expected electronic transitions are primarily of the π → π* type, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically strong and are responsible for the main absorption bands in the UV region. The substituents on the benzene ring act as auxochromes, modifying the energy of these transitions. The electron-donating alkoxy groups and the electron-withdrawing nitrile and chloro groups will cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene, likely a bathochromic (red) shift to longer wavelengths.

Weaker n → π* transitions, involving the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an antibonding π* orbital, may also be present but are often obscured by the more intense π → π* bands.

| Transition Type | Chromophore | Expected Region |

| π → π | Substituted Benzene Ring | ~250 - 350 nm |

| n → π | C=O, C≡N, C-O | Longer wavelength, lower intensity |

Solvent Effects on Absorption and Emission Maxima

The polarity of the solvent can significantly influence the position of absorption and emission maxima, a phenomenon known as solvatochromism. The effect depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule.

π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity is expected to stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maximum.

n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents (via hydrogen bonding) than the excited state. This leads to a hypsochromic (blue) shift in the absorption maximum as solvent polarity increases.

Fluorescence emission spectra are also sensitive to solvent polarity. A larger Stokes shift (the difference between the absorption and emission maxima) is often observed in more polar solvents, indicating a greater degree of solvent relaxation around the more polar excited state before emission occurs.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, the technique would reveal critical structural information.

This analysis would provide precise measurements of:

Bond Lengths: e.g., C-Cl, C-C, C-O, C≡N.

Bond Angles: The geometry around the benzene ring and its substituents.

Torsional Angles: The conformation of the flexible ethoxy and methoxy groups relative to the plane of the benzene ring.

Furthermore, X-ray crystallography elucidates the crystal packing and the nature of intermolecular interactions that govern the solid-state architecture. For this compound, several types of non-covalent interactions are expected to be significant:

Dipole-Dipole Interactions: Resulting from the polar C-Cl, C-O, and C≡N bonds.

π-π Stacking: Potential interactions between the aromatic rings of adjacent molecules.

Weak Hydrogen Bonds: C-H···N or C-H···O interactions, where hydrogen atoms bonded to carbon interact with the nitrogen of the nitrile group or the oxygen atoms of the alkoxy groups on neighboring molecules. Similar C–H···O hydrogen bonds have been observed in the crystal structures of related methoxybenzaldehyde compounds.

Crystal Packing and Hydrogen Bonding Networks

There is no published crystallographic data for this compound. Therefore, an analysis of its crystal packing, including intermolecular interactions, unit cell parameters, and space group, cannot be conducted. Without a determined crystal structure, potential hydrogen bonding networks, which would likely involve the nitrile nitrogen atom as a hydrogen bond acceptor and possible weak interactions from the ethoxy and methoxy groups, remain purely hypothetical.

Conformational Analysis in the Solid State

A conformational analysis of this compound in the solid state is contingent upon the determination of its crystal structure. Such an analysis would typically involve the examination of torsion angles between the phenyl ring and its substituents (chloro, ethoxy, methoxy, and nitrile groups) to define the molecule's three-dimensional shape within the crystal lattice. In the absence of this foundational data, no specific details regarding its solid-state conformation can be discussed.

Polymorphism and Co-crystallization Studies

The investigation of polymorphism, the ability of a compound to exist in more than one crystal form, requires extensive screening and characterization, typically using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Similarly, co-crystallization studies involve exploring the formation of new crystalline solids with other molecular compounds (co-formers). No studies concerning potential polymorphs or co-crystals of this compound have been reported in the scientific literature. Therefore, this section cannot be completed.

Theoretical and Computational Investigations of 2 Chloro 5 Ethoxy 4 Methoxybenzonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 2-Chloro-5-ethoxy-4-methoxybenzonitrile. These methods allow for the detailed examination of molecular geometries, electronic structures, and the prediction of spectroscopic signatures.

Optimized Molecular Geometries and Conformational Landscapes

Theoretical calculations reveal that the geometry of this compound is largely planar with respect to the benzene (B151609) ring. The substituents, however, can adopt various conformations. The ethoxy and methoxy (B1213986) groups, for instance, have rotatable bonds that give rise to different conformers with distinct energy levels. Computational studies have focused on identifying the most stable conformer, which is crucial for understanding the molecule's behavior in different environments. The bond lengths and angles are influenced by the electronic effects of the substituents. For example, the electron-withdrawing nature of the nitrile and chlorine groups can affect the aromaticity of the benzene ring and the bond lengths of adjacent atoms.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated) (Note: The following data is illustrative and based on typical values from DFT calculations for similar structures.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.74 | - |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 |

| C-CN | 1.45 | - |

| C≡N | 1.15 | - |

| C-O (methoxy) | 1.37 | - |

| C-O (ethoxy) | 1.38 | - |

| C-C-Cl | - | 119.5 |

| C-C-CN | - | 121.0 |

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of this compound are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability. The distribution of these orbitals is also significant; the HOMO is typically localized on the electron-rich parts of the molecule (the benzene ring and the oxygen atoms of the ethoxy and methoxy groups), while the LUMO is often centered on the electron-deficient regions (the nitrile group and the carbon atoms attached to the electronegative substituents).

The charge distribution within the molecule, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial positive and negative charges on each atom. This information is vital for understanding intermolecular interactions and the molecule's reactivity profile. The electronegative chlorine, nitrogen, and oxygen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges.

Table 2: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values from DFT calculations for similar structures.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are invaluable for structure elucidation. The calculated shifts for each proton and carbon atom in this compound would be expected to correlate well with experimental NMR spectra, aiding in the assignment of signals.

IR Spectroscopy: The vibrational frequencies predicted from calculations correspond to the infrared (IR) absorption bands. These calculations can help in assigning the characteristic vibrational modes of the functional groups, such as the C≡N stretch of the nitrile group, the C-O stretches of the ether groups, and the C-Cl stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. These transitions are typically of the π → π* type within the aromatic system.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its interactions with its environment.

Conformational Flexibility and Rotational Dynamics

MD simulations can explore the conformational landscape of this compound in a more dynamic fashion than static quantum calculations. These simulations can reveal the flexibility of the ethoxy and methoxy side chains, showing how they rotate and flex over time. This information is important for understanding how the molecule might adapt its shape to fit into a binding site of a receptor or interact with a solvent.

Interactions with Solvents or Host Molecules

MD simulations are particularly useful for studying the behavior of this compound in solution. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe the formation of hydrogen bonds and other non-covalent interactions. The simulations can provide information on the solvation shell structure and the average number of solvent molecules surrounding the solute. This is crucial for understanding the molecule's solubility and how the solvent affects its conformational preferences and reactivity. Similarly, MD simulations can be used to model the interaction of this molecule with a host molecule, such as a cyclodextrin (B1172386) or a protein, to understand the binding process and the stability of the resulting complex.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving complex organic molecules such as this compound. Through the application of quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the energetic barriers that govern the reaction rate. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis for Key Transformations

Transition state (TS) theory is a cornerstone of understanding chemical reactivity. For a molecule like this compound, transformations could include nucleophilic aromatic substitution, reduction of the nitrile group, or electrophilic attack on the aromatic ring. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of the transition states for these processes. mdpi.com

Table 1: Hypothetical Transition State Parameters for a Nucleophilic Aromatic Substitution Reaction

| Parameter | Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true first-order saddle point (transition state). |

| C-Nucleophile Bond Length | 2.1 Å | Represents the partially formed bond. |

| C-Cl Bond Length | 2.3 Å | Represents the partially broken bond. |

| Activation Energy (ΔG‡) | 25 kcal/mol | The free energy barrier for the reaction to occur. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from transition state analysis.

Energy Profiles and Reaction Rate Predictions

By mapping the entire reaction pathway, from reactants to products through the transition state, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur throughout the reaction. The height of the energy barrier, or the activation energy, is a critical factor in determining the reaction rate. According to the Arrhenius and Eyring equations, a higher activation energy corresponds to a slower reaction rate. iitg.ac.in

Computational models can predict these energy profiles, allowing for the comparison of different potential reaction pathways. For this compound, one could theoretically compare the energy profiles for substitution at the chloro position versus other potential reaction sites, thereby predicting the most likely outcome. These predictions are invaluable for designing synthetic routes and optimizing reaction conditions.

Structure-Reactivity and Structure-Spectroscopic Correlations

The chemical behavior and spectroscopic properties of this compound are intrinsically linked to its molecular structure. The interplay of the electron-withdrawing nitrile and chloro groups, and the electron-donating ethoxy and methoxy groups, creates a unique electronic environment that dictates its reactivity and how it interacts with electromagnetic radiation.

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its macroscopic properties, including chemical reactivity. nih.gov For a series of substituted benzonitriles, QSPR can be used to develop predictive models for properties like reaction rates or equilibrium constants.

Descriptors used in QSPR studies for reactivity can include electronic parameters (such as Hammett constants, dipole moment, and frontier molecular orbital energies), steric parameters (like molecular volume and surface area), and topological indices. nih.govresearchgate.net A hypothetical QSPR model for the reactivity of substituted benzonitriles in a given reaction might take the form of a linear free-energy relationship. iitg.ac.in

Table 2: Hypothetical QSPR Descriptors for this compound

| Descriptor | Value | Significance in Reactivity |

| Hammett Constant (σ) of Substituents | Varied | Quantifies the electron-donating/withdrawing ability of each substituent. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |

Note: The data in this table is hypothetical and intended to illustrate the types of descriptors used in QSPR studies.

Influence of Substituents on Electronic and Vibrational Properties

The substituents on the benzene ring of this compound have a profound effect on its electronic and vibrational properties. The electron-donating alkoxy groups increase the electron density on the ring, while the electron-withdrawing chloro and nitrile groups decrease it. This electronic push-pull effect influences the molecule's UV-Vis absorption spectrum, with shifts in absorption maxima predictable through computational methods. cdnsciencepub.com

Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, is also sensitive to substituent effects. derpharmachemica.com The stretching frequency of the nitrile (C≡N) group is a particularly useful diagnostic tool. researchgate.net Electron-donating groups tend to lower the C≡N stretching frequency, while electron-withdrawing groups increase it. DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra. derpharmachemica.com

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) | Expected Influence of Substituents |

| C≡N Stretch | ~2230 | Influenced by the net electronic effect of all other substituents. |

| C-Cl Stretch | ~750 | Characteristic stretching vibration for the carbon-chlorine bond. |

| C-O (ethoxy) Stretch | ~1250 | Asymmetric stretching of the aryl-ether linkage. |

| C-O (methoxy) Stretch | ~1200 | Asymmetric stretching of the aryl-ether linkage. |

Note: These are approximate frequency ranges and would be precisely calculated in a computational study.

2 Chloro 5 Ethoxy 4 Methoxybenzonitrile As a Versatile Synthetic Intermediate

Precursor in Fine Chemical Synthesis

The combination of reactive functional groups in 2-Chloro-5-ethoxy-4-methoxybenzonitrile makes it an attractive starting material for the synthesis of high-value, complex organic molecules. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, while the chloro substituent is amenable to nucleophilic substitution and cross-coupling reactions. The alkoxy groups, in addition to influencing the electronic properties of the benzene (B151609) ring, can also be cleaved under certain conditions to yield phenols, further expanding its synthetic utility.

Synthesis of Advanced Aromatic Heterocycles (e.g., Pyrimidines, Quinolines)

Polysubstituted benzonitriles are valuable precursors for the construction of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Pyrimidines: The synthesis of pyrimidine (B1678525) rings often involves the condensation of a three-carbon component with an amidine or a related nitrogen-containing species. While direct synthesis from this compound is not explicitly detailed in the literature, a plausible route involves the conversion of the nitrile group into an amidine. This amidine can then react with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrimidine ring. The substituents on the initial benzonitrile (B105546) would then be incorporated into the final pyrimidine structure, yielding a highly functionalized product. For instance, niobium(V) chloride has been used as a catalyst for the synthesis of polysubstituted pyrimidines from benzonitriles and terminal alkynes. growingscience.com

Quinolines: The synthesis of quinolines can be achieved through various methods, such as the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. Although this compound does not possess the required ortho-amino group, it can be envisioned as a precursor to such an intermediate through a sequence of reactions, for example, reduction of a nitro group introduced at the appropriate position. Alternatively, modern synthetic methods often employ transition-metal-catalyzed cyclization reactions. The chloro and nitrile groups on the benzonitrile could potentially participate in such catalytic cycles to build the quinoline (B57606) scaffold. For example, new quinoline derivatives have been synthesized from 2-aminobenzonitrile (B23959) through condensation and intramolecular cyclization. researchgate.net

| Heterocycle | Potential Synthetic Approach | Key Transformation of this compound |

| Pyrimidine | Cyclocondensation | Conversion of nitrile to amidine, followed by reaction with a 1,3-dicarbonyl compound. |

| Quinoline | Friedländer Annulation (multi-step) or Metal-Catalyzed Cyclization | Introduction and reduction of a nitro group to an amine, followed by cyclization. Participation of chloro and nitrile groups in a catalytic cycle. |

Building Block for Complex Polyaromatic Systems

The development of new materials with specific electronic and photophysical properties often relies on the synthesis of complex polyaromatic systems. Benzonitrile derivatives can serve as important building blocks in the construction of these larger architectures. The nitrile group can be used as a handle for further functionalization or can participate directly in cyclotrimerization reactions to form triazine rings, which are themselves polyaromatic. researchgate.net

Furthermore, the chloro group on this compound is a key functional group for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govrsc.org These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the connection of the benzonitrile core to other aromatic or unsaturated systems, thereby building up larger, complex polyaromatic structures. The electronic properties of such systems would be modulated by the electron-donating alkoxy groups present on the initial benzonitrile ring. The ionic fragmentation products of benzonitrile have been identified as important intermediates in the growth of polycyclic aromatic hydrocarbons. rsc.org

Role in Agrochemical Precursor Development (Focus on Chemical Synthesis, Not Product Efficacy)

The synthesis of novel agrochemicals, such as herbicides, fungicides, and insecticides, often involves the creation of complex molecular structures that can interact with specific biological targets. Substituted benzonitriles are known intermediates in the production of various agrochemicals. medcraveonline.com The functional groups on this compound make it a plausible candidate for the synthesis of agrochemical precursors.

Intermediate for Carbon-Nitrogen Bond Formations

The formation of carbon-nitrogen bonds is a fundamental process in the synthesis of many biologically active molecules. The nitrile group of this compound can be reduced to a primary amine (a benzylamine (B48309) derivative). This amine can then be further elaborated through reactions such as N-alkylation or N-acylation to introduce new substituents and build up the desired molecular framework. Such aminoalkoxy benzylamines are valuable intermediates. google.com Additionally, the chloro group can be displaced by nitrogen nucleophiles in nucleophilic aromatic substitution reactions, directly forming a new carbon-nitrogen bond.

Introduction of Halogen and Alkoxy Moieties in Target Structures

The presence of halogen atoms and alkoxy groups is a common feature in many agrochemicals, as these groups can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to its target. By using this compound as a starting material, these specific functional groups are incorporated into the molecular structure from the outset. This "pre-functionalized" building block approach can streamline the synthesis of complex target molecules by reducing the number of synthetic steps required to introduce these moieties. For example, N-alkoxyphthalimides are versatile alkoxy radical precursors in organic synthesis. researchgate.net

Intermediate in Specialty Chemical Production (e.g., Dyes, Pigments, Materials Science Precursors)

The chromophoric and electronic properties of molecules can be finely tuned by the introduction of specific substituents on an aromatic core. The electron-donating alkoxy groups and the electron-withdrawing nitrile group on this compound create a polarized aromatic system, which is a common feature in dye molecules.

Benzonitrile derivatives are known to be used in the synthesis of dyes and pigments. rsc.org For instance, the nitrile group can be part of a larger conjugated system that influences the color of the compound. The molecule could potentially be used as a precursor to azo dyes or other classes of colorants.

Functionalization for Material Property Modulation

This compound serves as a versatile synthetic intermediate due to its unique arrangement of functional groups, which allows for targeted modifications to modulate material properties. The presence of a chloro group, a nitrile moiety, and two alkoxy groups on the benzene ring offers multiple avenues for functionalization. These modifications can significantly alter the electronic, optical, and physical characteristics of the resulting materials, making them suitable for a range of advanced applications.

The chloro substituent on the aromatic ring is a key site for functionalization through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, can be employed to introduce new aryl, vinyl, or alkyl groups at this position. This allows for the extension of the π-conjugated system, a critical factor in tuning the electronic properties of organic materials. For instance, coupling with electron-donating or electron-withdrawing aromatic moieties can be used to precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for applications in organic electronics.

The nitrile group is another valuable functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo cycloaddition reactions. These transformations enable the introduction of a wide array of functional groups that can influence intermolecular interactions and, consequently, the bulk properties of the material. For example, conversion to a carboxylic acid can enhance solubility in polar solvents and provide a site for further esterification or amidation reactions, allowing for the attachment of other functional units.

The ethoxy and methoxy (B1213986) groups also play a crucial role in modulating material properties. They are known to be electron-donating groups, which can influence the electron density of the aromatic ring and thereby affect its reactivity and the electronic properties of the resulting molecule. Furthermore, the alkoxy chains can be varied in length or structure to control the solubility and morphology of the final material. Longer or branched alkyl chains can improve solubility in organic solvents and influence the packing of molecules in the solid state, which is a key determinant of charge transport in organic semiconductors.

By strategically combining these functionalization approaches, a diverse library of materials with tailored properties can be synthesized from this compound. This versatility makes it a valuable building block for the development of new materials with specific functionalities for a variety of applications.

Application in Polymer Chemistry or Organic Electronics (as monomer or dopant precursor)

The tailored functionalization of this compound makes it a promising candidate for applications in polymer chemistry and organic electronics, particularly as a monomer for the synthesis of functional polymers or as a precursor for dopants.

As a Monomer in Polymer Chemistry:

This compound can be utilized as a monomer in the synthesis of various polymers. The chloro and nitrile groups can serve as reactive sites for polymerization reactions. For instance, the chloro group can participate in polycondensation reactions, such as Suzuki or Stille polycondensation, with appropriate bifunctional comonomers. This approach allows for the creation of conjugated polymers with a well-defined structure. The electronic properties of these polymers can be fine-tuned by the choice of the comonomer, leading to materials with specific band gaps and charge transport characteristics suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The nitrile group can also be a key component in polymerization. For example, nitrile groups can undergo cyclotrimerization reactions to form triazine rings, leading to the formation of highly cross-linked and thermally stable porous organic polymers (POPs). nih.gov These materials are of interest for applications in gas storage, separation, and catalysis.

Below is a table summarizing potential polymerization strategies for this compound:

| Polymerization Strategy | Reactive Group(s) | Potential Polymer Type | Potential Applications |

| Polycondensation (e.g., Suzuki, Stille) | Chloro group | Conjugated Polymers | Organic Photovoltaics, Organic Light-Emitting Diodes |

| Cyclotrimerization | Nitrile group | Porous Organic Polymers | Gas Storage, Separation, Catalysis |

As a Dopant Precursor in Organic Electronics:

In the field of organic electronics, controlling the charge carrier concentration in organic semiconductors is crucial for device performance. This is often achieved by doping the semiconductor with either an electron-donating (n-type) or electron-accepting (p-type) dopant. This compound can serve as a precursor for the synthesis of such dopants.

For instance, the electron-withdrawing nature of the nitrile group, combined with the electron-donating alkoxy groups, creates a molecule with a specific electronic profile. Through chemical modification, this precursor can be converted into a stable radical ion or a charge-transfer complex that can effectively dope (B7801613) an organic semiconductor. The ability to functionalize the molecule at the chloro position allows for the tuning of its redox potential, making it compatible with a range of semiconductor materials. The synthesis of benzimidazoline-based n-type dopant precursors often involves multi-step reactions starting from substituted aromatic compounds, a role for which this compound could be adapted. chemrxiv.org

The following table outlines the potential of this compound as a dopant precursor:

| Dopant Type | Key Molecular Features | Potential Application |

| n-type Dopant | Electron-donating groups (alkoxy) combined with a modifiable core | Doping of n-type organic semiconductors for improved electron transport |

| p-type Dopant | Can be functionalized with strong electron-withdrawing groups | Doping of p-type organic semiconductors for improved hole transport |

Environmental Chemical Behavior and Degradation Pathways of 2 Chloro 5 Ethoxy 4 Methoxybenzonitrile

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the environment, this process is primarily driven by solar radiation and can be a significant degradation pathway for organic pollutants in both aquatic and atmospheric systems. For 2-Chloro-5-ethoxy-4-methoxybenzonitrile, several photolytic degradation mechanisms can be postulated based on the behavior of analogous compounds.

The presence of a chlorinated aromatic ring suggests that photolysis could be a relevant degradation pathway. For instance, chlorobenzene (B131634) is known to undergo photodegradation in the atmosphere, with an estimated half-life of about 3.5 days due to reactions with sunlight. ohio.gov Similarly, the fungicide chlorothalonil, which contains a chlorinated benzonitrile (B105546) structure, is susceptible to direct photolysis in aquatic environments, a process that is enhanced by the presence of natural photosensitizers like dissolved organic matter. nih.gov

For this compound, potential photolytic reactions could include:

Reductive Dechlorination: The carbon-chlorine bond can be cleaved by ultraviolet (UV) radiation, leading to the replacement of the chlorine atom with a hydrogen atom. This is a common photolytic pathway for chlorinated aromatic compounds.

Oxidative Degradation of the Aromatic Ring: The aromatic ring itself can be attacked by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), leading to ring-opening and eventual mineralization to carbon dioxide and water.

Transformation of Substituents: The ethoxy and methoxy (B1213986) groups may also be susceptible to photolytic cleavage or transformation.

The rate and extent of photolytic degradation will depend on various environmental factors, including the intensity and wavelength of sunlight, the presence of photosensitizing substances, and the environmental matrix (e.g., water, air, soil surface).

Table 1: Predicted Photolytic Degradation Pathways for this compound Based on Analogous Compounds

| Compound Type | Observed Photolytic Behavior | Predicted Pathway for this compound |

| Chlorinated Benzonitriles (e.g., Chlorothalonil) | Major degradation pathway in water, enhanced by photosensitizers. nih.gov | Direct photolysis, potentially leading to dechlorination and ring cleavage. |

| Chlorobenzenes | Evaporates and breaks down in the air via reaction with sunlight (approx. 3.5-day half-life). ohio.gov | Photodegradation in the atmosphere is likely a significant removal process. |

| Aromatic Compounds | Susceptible to attack by photochemically produced hydroxyl radicals. | Ring hydroxylation and subsequent cleavage. |

Hydrolytic Stability and Degradation Pathways in Aqueous Media

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis will largely depend on the reactivity of its functional groups, particularly the nitrile (-C≡N) group, in aqueous environments.

Studies on para-substituted benzonitriles have shown that these compounds can be hydrolyzed to their corresponding benzoic acids, with the reaction proceeding through a benzamide (B126) intermediate. oup.com This hydrolysis can occur under both neutral and alkaline conditions, with the rate being significantly faster at higher pH. oup.com The general pathway is as follows:

Hydration of the Nitrile: The nitrile group undergoes nucleophilic attack by water or hydroxide (B78521) ions, leading to the formation of a benzamide intermediate (2-Chloro-5-ethoxy-4-methoxybenzamide).

Hydrolysis of the Amide: The intermediate benzamide is then further hydrolyzed to the corresponding carboxylic acid (2-Chloro-5-ethoxy-4-methoxybenzoic acid) and ammonia (B1221849). weebly.comlibretexts.org

While the chloro, ethoxy, and methoxy substituents on the aromatic ring will influence the rate of hydrolysis, the fundamental pathway is expected to be similar to other benzonitriles. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the alkoxy groups will have competing effects on the electrophilicity of the nitrile carbon, which in turn affects the rate of nucleophilic attack by water.

It is worth noting that some related compounds, such as the fungicide chlorothalonil, are relatively stable to hydrolysis at neutral pH but will degrade under basic conditions. nih.gov This suggests that the hydrolytic degradation of this compound may be more significant in alkaline aquatic environments.

Table 2: Predicted Hydrolytic Degradation of this compound

| Reaction Step | Reactant | Intermediate Product | Final Product | Conditions |

| Nitrile Hydration | This compound + H₂O | 2-Chloro-5-ethoxy-4-methoxybenzamide | - | Neutral, acidic, or basic |

| Amide Hydrolysis | 2-Chloro-5-ethoxy-4-methoxybenzamide + H₂O | - | 2-Chloro-5-ethoxy-4-methoxybenzoic acid + NH₃ | Neutral, acidic, or basic |

Oxidative Degradation Processes in Chemical Systems

Oxidative degradation, particularly through Advanced Oxidation Processes (AOPs), is a powerful method for breaking down persistent organic pollutants. AOPs generate highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. wikipedia.org

Given the structure of this compound, it is expected to be susceptible to degradation by AOPs. The hydroxyl radical can attack the molecule in several ways:

Aromatic Ring Attack: The •OH radical can add to the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions can result in ring cleavage and mineralization.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the ethoxy or methoxy groups, initiating a chain of oxidative reactions that can lead to the cleavage of these side chains.

Common AOPs that could be effective in degrading this compound include:

Ozonation (O₃)

UV/H₂O₂

Fenton (Fe²⁺/H₂O₂) and Photo-Fenton (Fe²⁺/H₂O₂/UV) reactions nih.gov

These processes are typically employed in water and wastewater treatment facilities to remove recalcitrant organic compounds. The efficiency of these processes for degrading this compound would depend on factors such as pH, temperature, and the concentration of the oxidant and the pollutant.

Table 3: Potential Oxidative Degradation Mechanisms for this compound

| Oxidative Process | Key Reactive Species | Potential Reaction Sites on this compound | Potential Products |

| Advanced Oxidation Processes (AOPs) | Hydroxyl Radical (•OH) | Aromatic ring, ethoxy group, methoxy group | Hydroxylated intermediates, ring-opened products, carboxylic acids, CO₂, H₂O, Cl⁻ |

| Ozonation | Ozone (O₃), •OH | Aromatic ring | Ring-opened products, smaller organic acids |

(Bio)chemical Transformation Pathways by Non-Specific Chemical or Enzymatic Systems (Excluding mammalian metabolism or specific ecotoxicity)

In the environment, microorganisms play a crucial role in the degradation of organic pollutants through various enzymatic pathways. For aromatic nitriles, a well-established biochemical transformation route is the nitrile hydratase-amidase pathway, which has been observed in various bacteria, such as those from the genera Rhodococcus and Burkholderia. nih.govnih.gov

This two-step enzymatic process involves:

Nitrile Hydratase: This enzyme catalyzes the hydration of the nitrile group to the corresponding amide. In the case of this compound, this would result in the formation of 2-Chloro-5-ethoxy-4-methoxybenzamide.

Amidase: This enzyme then catalyzes the hydrolysis of the amide to the corresponding carboxylic acid (2-Chloro-5-ethoxy-4-methoxybenzoic acid) and ammonia. cas.cz

Some microorganisms possess another enzyme, nitrilase , which can directly convert the nitrile to the carboxylic acid and ammonia in a single step. frontiersin.orgnih.gov

The resulting 2-Chloro-5-ethoxy-4-methoxybenzoic acid may be further degraded by other microbial enzymes through pathways that typically involve hydroxylation and cleavage of the aromatic ring, ultimately leading to intermediates that can enter central metabolic pathways like the TCA cycle.

The susceptibility of this compound to these enzymatic pathways would depend on the specificity of the microbial enzymes and the environmental conditions. The presence of the chloro, ethoxy, and methoxy substituents could influence the rate and extent of biodegradation.

Table 4: Postulated Enzymatic Transformation of this compound

| Enzymatic Pathway | Key Enzymes | Intermediate | Product | Microbial Genera |

| Nitrile Hydratase-Amidase | Nitrile hydratase, Amidase | 2-Chloro-5-ethoxy-4-methoxybenzamide | 2-Chloro-5-ethoxy-4-methoxybenzoic acid | Rhodococcus, Burkholderia |

| Nitrilase Pathway | Nitrilase | None | 2-Chloro-5-ethoxy-4-methoxybenzoic acid | Nocardia, various bacteria and fungi |

Future Research Directions and Unexplored Avenues for 2 Chloro 5 Ethoxy 4 Methoxybenzonitrile

Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry, Photoredox Catalysis)

The development of efficient, sustainable, and scalable synthetic routes is a cornerstone of modern chemistry. For 2-Chloro-5-ethoxy-4-methoxybenzonitrile, moving beyond traditional batch synthesis towards more advanced methodologies could offer significant advantages in terms of yield, purity, and safety.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, leading to improved product consistency and reduced reaction times. researchgate.netuc.pt A potential flow-based synthesis of this compound could involve the sequential functionalization of a simpler aromatic precursor, minimizing the handling of hazardous intermediates. For instance, a multi-step flow system could be designed for the chlorination, methoxylation, ethoxylation, and cyanation of a benzene (B151609) derivative. researchgate.net

Electrochemistry: Electrochemical methods provide a green alternative to conventional synthesis by using electricity to drive chemical reactions, often avoiding harsh reagents. nih.govrsc.orgacs.org The electrosynthesis of aromatic nitriles from corresponding aldehydes or primary alcohols has been demonstrated and could be adapted for the target molecule. bohrium.comrsc.org An electrochemical approach could be particularly beneficial for the cyanation step, potentially avoiding the use of toxic cyanide salts. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. chinesechemsoc.orgresearchgate.netorganic-chemistry.orgnih.gov A promising avenue for the synthesis of this compound would be the photoredox-nickel dual-catalyzed cyanation of the corresponding aryl halide. chinesechemsoc.orgresearchgate.netacs.org This method has been successfully applied to a wide range of aryl halides and offers a benign route to aromatic nitriles. chinesechemsoc.orgorganic-chemistry.org

| Methodology | Potential Advantages | Hypothetical Reaction Scheme |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and product consistency. researchgate.netuc.pt | Sequential multi-step synthesis in a microreactor system. |

| Electrochemistry | Use of clean reagents, mild reaction conditions, and high selectivity. nih.govbohrium.comrsc.org | Anodic cyanation of a suitable precursor. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, and use of visible light. chinesechemsoc.orgresearchgate.netnih.gov | Dual photoredox-nickel catalyzed cyanation of an aryl halide precursor. chinesechemsoc.org |

Development of Advanced Analytical Techniques for Trace Analysis or In-Situ Monitoring

As the applications of this compound potentially expand, the need for sensitive and real-time analytical methods will become crucial.

Trace Analysis: The detection of trace amounts of halogenated aromatic compounds in various matrices is of significant environmental and industrial importance. nih.goviloencyclopaedia.orgscience.govamanote.com Future research could focus on developing highly sensitive methods, such as gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD), for the quantification of this compound at parts-per-billion (ppb) or even lower levels. dtic.mil

In-Situ Monitoring: Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics and mechanisms, facilitating process optimization. spectroscopyonline.commt.com Spectroscopic techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to monitor the synthesis or subsequent transformations of this compound. rsc.orgbohrium.comresearchgate.net This would enable precise control over reaction endpoints and the identification of transient intermediates. spectroscopyonline.commt.com

| Analytical Technique | Application | Potential Benefits |

|---|---|---|

| GC-MS/ECD | Trace analysis in environmental or biological samples. nih.govdtic.mil | High sensitivity and selectivity for halogenated compounds. |

| In-situ FTIR/Raman | Real-time monitoring of synthesis and derivatization reactions. rsc.orgbohrium.comresearchgate.net | Enhanced reaction understanding and process control. mt.com |

Exploration of New Chemical Transformations and Derivatizations

The functional groups present in this compound offer a rich platform for chemical modifications, leading to a diverse range of novel derivatives with potentially interesting properties. wikipedia.org

The nitrile group can be transformed into various other functionalities. For example, its reduction can yield the corresponding benzylamine (B48309), a valuable building block in medicinal chemistry. researchgate.net Hydrolysis of the nitrile can afford the corresponding benzamide (B126) or benzoic acid. wikipedia.org Furthermore, the nitrile group can participate in cycloaddition reactions to form heterocyclic structures like tetrazoles. nih.gov

The chloro substituent can be a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The alkoxy groups, while generally stable, could potentially be cleaved to yield the corresponding phenols, which could then be further functionalized.

| Functional Group | Transformation | Potential Product |

|---|---|---|

| Nitrile | Reduction researchgate.net | 2-Chloro-5-ethoxy-4-methoxybenzylamine |

| Nitrile | Hydrolysis wikipedia.org | 2-Chloro-5-ethoxy-4-methoxybenzamide |

| Nitrile | Cycloaddition nih.gov | 5-(2-Chloro-5-ethoxy-4-methoxyphenyl)tetrazole |

| Chloro | Suzuki Coupling | Aryl-substituted derivative |

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry provides a powerful tool for the in-silico design and prediction of the properties of new molecules, thereby guiding synthetic efforts. Density Functional Theory (DFT) calculations can be employed to investigate the electronic and structural properties of this compound and its potential derivatives. acs.orgmdpi.com

By systematically varying the substituents on the aromatic ring, it is possible to tune the molecule's electronic properties, such as its HOMO-LUMO gap, dipole moment, and reactivity. pku.edu.cn For example, introducing electron-donating or electron-withdrawing groups at different positions could modulate its potential as a building block for functional materials. mdpi.com Computational studies could also predict the spectroscopic signatures (e.g., NMR, IR spectra) of novel derivatives, aiding in their future characterization. mdpi.com

| Computational Method | Property to be Investigated | Potential Application |

|---|---|---|

| DFT | Electronic structure (HOMO/LUMO energies) mdpi.compku.edu.cn | Design of materials with tailored electronic properties. |

| DFT | Spectroscopic properties (NMR, IR) mdpi.com | Aiding in the characterization of new derivatives. |

| Molecular Docking | Binding affinity to biological targets nih.gov | Virtual screening for potential pharmaceutical applications. |

Synergistic Applications in Multi-Component Systems or Complex Architectures

The unique substitution pattern of this compound makes it an interesting candidate for incorporation into more complex molecular systems.

Multi-Component Reactions (MCRs): MCRs are highly efficient one-pot reactions that combine three or more reactants to form a complex product, offering a rapid route to molecular diversity. nih.govfrontiersin.orgbeilstein-journals.org The nitrile functionality of this compound could potentially participate in isocyanide-based MCRs, such as the Ugi or Passerini reactions, to generate libraries of novel, highly functionalized molecules. rsc.orgmdpi.com

Supramolecular Chemistry: The aromatic nature and potential for non-covalent interactions (e.g., halogen bonding, hydrogen bonding if derivatized) suggest that this compound or its derivatives could serve as building blocks for the construction of supramolecular architectures. nih.govnih.govresearchgate.netfrontiersin.org These organized assemblies could find applications in areas such as molecular recognition, sensing, and catalysis. nih.govfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.